molecular formula C16H19N3O5 B1262973 Aplaminal

Aplaminal

Cat. No. B1262973
M. Wt: 333.34 g/mol
InChI Key: KSNSGYBJVDSZCB-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplaminal is a natural product found in Aplysia kurodai with data available.

Scientific Research Applications

Cytotoxicity Studies

  • Aplaminal's Cytotoxic Properties : Aplaminal, a novel compound isolated from the sea hare Aplysia kurodai, exhibits cytotoxicity against Hela S3 cells. This suggests its potential use in cancer research for understanding and targeting cancer cell proliferation (Kuroda & Kigoshi, 2008).

Chemical Synthesis

  • Achieving Total Synthesis of Aplaminal : The total synthesis of (-)-aplaminal, a cytotoxic metabolite from a sea hare, has been successfully achieved. This synthesis process can be crucial for further studies and applications of aplaminal in various scientific fields (Smith & Liu, 2008).

Broader Applications in Science

  • Advances in Proteomics : While not directly related to aplaminal, advancements in proteomics significantly impact animal production and health, and could potentially be applied to study the effects and mechanisms of compounds like aplaminal (Almeida et al., 2014).
  • Genome-Linked Metabolic Maps : The Genome-Linked Application for Metabolic Maps (GLAMM) could be used to understand the metabolic pathways affected by aplaminal, enhancing our knowledge of its mechanism of action in biological systems (Bates, Chivian, & Arkin, 2011).

properties

Product Name

Aplaminal

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl (1R,5S)-6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6,8-triazabicyclo[3.2.1]octane-5-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-18-12-8-17-14(21)16(18,15(22)24-3)19(9-12)11-6-4-10(5-7-11)13(20)23-2/h4-7,12H,8-9H2,1-3H3,(H,17,21)/t12-,16+/m1/s1

InChI Key

KSNSGYBJVDSZCB-WBMJQRKESA-N

Isomeric SMILES

CN1[C@@H]2CNC(=O)[C@]1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

Canonical SMILES

CN1C2CNC(=O)C1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

synonyms

aplaminal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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